Methyl 12-oxooctadecanoate

Description

Properties

IUPAC Name |

methyl 12-oxooctadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H36O3/c1-3-4-5-12-15-18(20)16-13-10-8-6-7-9-11-14-17-19(21)22-2/h3-17H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVSPEBNRFAFNAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(=O)CCCCCCCCCCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H36O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20178492 | |

| Record name | Octadecanoic acid, 12-oxo-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20178492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2380-27-0 | |

| Record name | Octadecanoic acid, 12-oxo-, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002380270 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octadecanoic acid, 12-oxo-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20178492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physical Properties of Methyl 12-oxooctadecanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 12-oxooctadecanoate, also known as methyl 12-ketostearate, is a long-chain fatty acid methyl ester characterized by a ketone group at the twelfth carbon. Its chemical formula is C19H36O3, and it has a molecular weight of 312.49 g/mol .[1][2] This compound typically appears as a white to off-white solid.[3] Understanding the physical properties of this compound is crucial for its application in various scientific fields, including as an intermediate in organic synthesis and potentially in the formulation of cosmetics and personal care products.[4] This technical guide provides a detailed overview of its key physical characteristics, supported by generalized experimental protocols for their determination.

Quantitative Physical Properties

The following table summarizes the key physical properties of this compound based on available data.

| Property | Value | Notes |

| Molecular Formula | C19H36O3 | |

| Molecular Weight | 312.49 g/mol | [1][2] |

| Melting Point | 46-48 °C | Literature value.[3] |

| Boiling Point | 178-180 °C at 0.8 mmHg | Literature value under vacuum.[3] |

| Density | 1.0345 g/cm³ (rough estimate) | [5] |

| Refractive Index | 1.4200 (estimate) | |

| Solubility | Insoluble in water.[4] Slightly soluble in chloroform (B151607) and methanol. Soluble in organic solvents like DMF, DMSO, and ethanol (B145695) (approximately 50 mg/mL).[6] | |

| Appearance | White to Off-White Solid | [3] |

| Storage | Recommended storage at -20°C in a freezer. |

Experimental Protocols for Determination of Physical Properties

While specific experimental procedures for determining the physical properties of this compound are not extensively detailed in the public domain, the following are detailed, generalized protocols based on standard laboratory methods for organic compounds and fatty acid methyl esters.

Melting Point Determination (Capillary Method)

This method is used to determine the temperature range over which the solid-to-liquid phase transition occurs.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation: A small amount of finely powdered this compound is introduced into the open end of a capillary tube. The tube is then tapped gently to pack the solid into the sealed end, aiming for a sample height of 2-3 mm.[7][8]

-

Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.

-

Heating and Observation: The sample is heated at a controlled rate. Initially, a rapid heating rate can be used to approach the expected melting point. Within 15-20°C of the expected melting point, the heating rate is reduced to 1-2°C per minute to ensure thermal equilibrium.[9]

-

Data Recording: The temperature at which the first liquid droplet is observed is recorded as the beginning of the melting range. The temperature at which the last solid crystal disappears is recorded as the end of the melting range. For a pure compound, this range is typically narrow (0.5-2°C).[10]

Boiling Point Determination (Distillation Method under Reduced Pressure)

Due to its high boiling point at atmospheric pressure, the boiling point of this compound is determined under vacuum to prevent decomposition.

Apparatus:

-

Short-path distillation apparatus

-

Round-bottom flask

-

Condenser

-

Receiving flask

-

Thermometer

-

Vacuum pump and gauge

-

Heating mantle

-

Boiling chips or magnetic stirrer

Procedure:

-

Apparatus Setup: A small amount of this compound is placed in the round-bottom flask along with boiling chips. The distillation apparatus is assembled, ensuring all joints are properly sealed for vacuum. The thermometer bulb should be positioned so that its top is level with the bottom of the side arm leading to the condenser.

-

Vacuum Application: The system is evacuated to the desired pressure (e.g., 0.8 mmHg), which is monitored by the vacuum gauge.

-

Heating: The sample is gradually heated using the heating mantle.

-

Data Recording: As the liquid boils and the vapor condenses, the temperature is recorded. The boiling point is the temperature at which the vapor and liquid are in equilibrium, observed as a stable temperature reading during distillation.[11][12]

Density Determination (Gas Pycnometry)

Gas pycnometry is a non-destructive method to determine the skeletal density of a solid powder.[13][14]

Apparatus:

-

Gas pycnometer (typically using helium)

-

Analytical balance

-

Sample cell

Procedure:

-

Sample Preparation: A known mass of this compound is accurately weighed and placed into the sample cell.

-

Measurement: The sample cell is placed in the gas pycnometer. The instrument operates by pressurizing a reference chamber with an inert gas (usually helium) and then expanding that gas into the sample chamber.

-

Calculation: By applying Boyle's Law, the instrument calculates the volume of the solid sample by measuring the pressure difference. The density is then calculated by dividing the mass of the sample by its measured volume.[14]

Refractive Index Determination (Abbé Refractometer)

Since this compound is a solid at room temperature, its refractive index is measured on the molten liquid.

Apparatus:

-

Abbé refractometer with a temperature-controlled prism[15]

-

Water bath or other temperature control unit

-

Spatula

-

Lens paper and a suitable solvent (e.g., ethanol or acetone)

Procedure:

-

Instrument Calibration: The refractometer is calibrated using a standard of known refractive index (e.g., distilled water).[16]

-

Sample Preparation: A small sample of this compound is melted by gentle heating.

-

Measurement: A few drops of the molten sample are placed on the clean, dry prism of the refractometer, which is maintained at a constant temperature above the melting point of the compound. The prism is closed, and the light source is adjusted.

-

Reading: The adjustment knob is turned until the dividing line between the light and dark fields is sharp and centered in the crosshairs of the eyepiece. The refractive index is then read from the instrument's scale.[16][17]

Solubility Determination

This protocol determines the qualitative solubility of this compound in various solvents.

Apparatus:

-

Test tubes

-

Vortex mixer or shaker

-

Graduated pipettes

Procedure:

-

Sample Preparation: A small, measured amount of this compound (e.g., 10 mg) is placed into a series of test tubes.

-

Solvent Addition: A known volume of each solvent (e.g., 1 mL of water, ethanol, chloroform, etc.) is added to a separate test tube.[18]

-

Mixing and Observation: The test tubes are vigorously agitated for a set period. The mixture is then visually inspected to determine if the solid has dissolved completely, partially, or not at all.

-

Classification: The solubility is classified as soluble, slightly soluble, or insoluble based on the visual observation.[18] For quantitative determination, a saturated solution would be prepared and the concentration of the dissolved solute measured.[19]

Visualizations

Experimental Workflow for Physical Property Determination

The following diagram illustrates the logical workflow for determining the key physical properties of a solid organic compound like this compound.

Caption: Workflow for Determining Physical Properties.

References

- 1. larodan.com [larodan.com]

- 2. Methyl 12-Ketostearate | TRC-M315090-100MG | LGC Standards [lgcstandards.com]

- 3. 12-氧代十八烷酸甲酯 98% | Sigma-Aldrich [sigmaaldrich.com]

- 4. CAS 2380-27-0: this compound | CymitQuimica [cymitquimica.com]

- 5. britiscientific.com [britiscientific.com]

- 6. caymanchem.com [caymanchem.com]

- 7. edisco.it [edisco.it]

- 8. Determination of Melting Point [wiredchemist.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chm.uri.edu [chm.uri.edu]

- 11. cactus.utahtech.edu [cactus.utahtech.edu]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. measurlabs.com [measurlabs.com]

- 14. en.wikipedia.org [en.wikipedia.org]

- 15. refractometer.pl [refractometer.pl]

- 16. hinotek.com [hinotek.com]

- 17. Abbe refractometer operation method and precautions [en1.nbchao.com]

- 18. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 19. quora.com [quora.com]

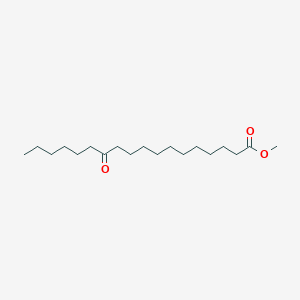

Chemical structure and IUPAC name of Methyl 12-oxooctadecanoate.

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 12-oxooctadecanoate, also known as methyl 12-ketostearate, is a long-chain fatty acid methyl ester. Its structure consists of an eighteen-carbon backbone with a ketone group at the twelfth carbon and a methyl ester at the carboxyl end. This compound and similar keto-fatty acids are of interest to researchers in various fields, including organic synthesis, lipidomics, and the study of cellular processes. This technical guide provides a comprehensive overview of the chemical structure, IUPAC nomenclature, physicochemical properties, and experimental protocols related to this compound.

Chemical Structure and IUPAC Name

The chemical structure of this compound is characterized by a saturated 18-carbon chain. A carbonyl group (C=O) is located at the C-12 position, and the carboxylic acid at the C-1 position is esterified with a methyl group.

IUPAC Name: this compound[1]

Synonyms: Methyl 12-ketostearate, Methyl 12-oxostearate, 12-Oxooctadecanoic acid methyl ester[2][3]

Chemical Formula: C₁₉H₃₆O₃[2]

CAS Number: 2380-27-0[2]

Structural Representations:

-

Linear Formula: CH₃(CH₂)₅CO(CH₂)₁₀CO₂CH₃

-

SMILES: CCCCCCC(=O)CCCCCCCCCCC(=O)OC[1]

-

InChI: InChI=1S/C19H36O3/c1-3-4-5-12-15-18(20)16-13-10-8-6-7-9-11-14-17-19(21)22-2/h3-17H2,1-2H3[1]

-

InChIKey: XVSPEBNRFAFNAV-UHFFFAOYSA-N

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference and comparison.

| Property | Value | References |

| Molecular Weight | 312.49 g/mol | [1][2] |

| Appearance | White to off-white solid | |

| Melting Point | 46-48 °C | [3] |

| Boiling Point | 178-180 °C at 0.8 mmHg | [3] |

| Solubility | Soluble in ethanol, DMSO, and dimethyl formamide (B127407) (approx. 50 mg/ml). Insoluble in water. | [4] |

| Storage | Store at -20°C for long-term stability. | [4] |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is through the oxidation of its corresponding hydroxy fatty acid ester, Methyl 12-hydroxyoctadecanoate (B1258542).

1. Preparation of the Precursor: Methyl 12-hydroxyoctadecanoate [5]

-

Materials: 12-Hydroxystearic acid, 10% methanolic hydrochloric acid solution, chloroform (B151607), 1% aqueous sodium hydrogen carbonate solution, water, anhydrous sodium sulfate (B86663).

-

Procedure:

-

Dissolve 2 grams of 12-hydroxystearic acid in a 10% methanolic hydrochloric acid solution.

-

Stir the mixture at room temperature for 2 hours.

-

Concentrate the mixture and partition it between chloroform and water.

-

Wash the chloroform layer with a 1% aqueous sodium hydrogen carbonate solution and then with water.

-

Dry the chloroform layer with anhydrous sodium sulfate and concentrate to yield Methyl 12-hydroxyoctadecanoate.

-

2. Oxidation to this compound [5]

-

Materials: Methyl 12-hydroxyoctadecanoate, methylene (B1212753) chloride, Celite, pyridinium (B92312) chlorochromate (PCC), silica (B1680970) gel, n-hexane, ethyl acetate (B1210297).

-

Procedure:

-

Dissolve 2.0 grams of the Methyl 12-hydroxyoctadecanoate in 50 ml of methylene chloride.

-

Add 4 grams of Celite and 6 grams of pyridinium chlorochromate to the solution.

-

Stir the mixture at room temperature for 24 hours.

-

Filter the mixture to remove the precipitates.

-

Add 10 grams of silica gel to the filtrate and concentrate.

-

Elute the product from the silica gel using a mixture of n-hexane and ethyl acetate (5:1) to obtain this compound.

-

Alternative Oxidation Method: Jones Oxidation

The Jones oxidation is another effective method for oxidizing secondary alcohols to ketones.[6][7] While a specific protocol for Methyl 12-hydroxyoctadecanoate is not detailed in the search results, a general procedure can be adapted. The Jones reagent is prepared by dissolving chromium trioxide in aqueous sulfuric acid.[7] This acidic mixture is then added to an acetone (B3395972) solution of the alcohol. The reaction is typically rapid and exothermic.

Analytical Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a standard technique for the analysis of fatty acid methyl esters (FAMEs), including this compound.

-

Sample Preparation: The synthesized and purified this compound can be dissolved in an appropriate solvent like hexane (B92381) or chloroform for GC-MS analysis.

-

Gas Chromatography (GC):

-

A capillary column with a polar stationary phase, such as those with polyethylene (B3416737) glycol or biscyanopropyl phases, is typically used for the separation of FAMEs.[8]

-

The oven temperature program is optimized to achieve good separation of the components in the sample.

-

-

Mass Spectrometry (MS):

-

Following separation by GC, the compound is introduced into the mass spectrometer.

-

Electron impact (EI) is a common ionization method for FAMEs.

-

The fragmentation pattern of long-chain ketones is often characterized by α-cleavage.[9] The mass spectrum will show characteristic fragments that can be used to confirm the structure of this compound.

-

Visualization

Chemical Structure of this compound

Caption: 2D chemical structure of this compound.

This technical guide provides a foundational understanding of this compound for professionals in research and drug development. The provided data and protocols are intended to facilitate further investigation and application of this compound in various scientific endeavors.

References

- 1. Methyl 12-Ketostearate | TRC-M315090-100MG | LGC Standards [lgcstandards.com]

- 2. larodan.com [larodan.com]

- 3. This compound | 2380-27-0 [chemicalbook.com]

- 4. caymanchem.com [caymanchem.com]

- 5. prepchem.com [prepchem.com]

- 6. Jones Oxidation [organic-chemistry.org]

- 7. Jones oxidation - Wikipedia [en.wikipedia.org]

- 8. High-Resolution GC Analyses of Fatty Acid Methyl Esters (FAMEs) [restek.com]

- 9. GC/MS analysis of some long chain esters, ketones and propanediol diesters | Semantic Scholar [semanticscholar.org]

Methyl 12-oxooctadecanoate: A Technical Guide to its Natural Sources, Analysis, and Potential Biological Roles

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 12-oxooctadecanoate, a keto fatty acid methyl ester, has garnered interest within the scientific community for its presence in certain natural sources and the associated biological activities of the extracts from which it is isolated. This technical guide provides a comprehensive overview of the known natural occurrences of this compound, detailed methodologies for its isolation and characterization, and an exploration of its potential biological significance. The information is presented to support further research and development efforts in the fields of natural product chemistry, pharmacology, and drug discovery.

Natural Sources and Occurrence

This compound has been identified as a constituent of the lipophilic fraction of the fruit pulps of two palm species: Livistona decipiens and Livistona chinensis[1][2]. The free acid form, 12-oxooctadecanoic acid, has been detected in other natural matrices, including cow and goat milk, and the root extract of Jatropha curcas. It is also known to be a metabolic product of ricinoleic acid in the rumen, suggesting that while the methyl ester is found in plants, the free acid may be more widespread in nature.

Quantitative Data

The following table summarizes the quantitative analysis of the fatty acid methyl ester (FAME) composition of the pulp oils from Livistona decipiens and Livistona chinensis, as determined by gas chromatography-mass spectrometry (GC-MS).

| Fatty Acid Methyl Ester | Livistona decipiens Pulp Oil (% of Total FAME) | Livistona chinensis Pulp Oil (% of Total FAME) |

| This compound | Present (exact % not specified) | Present (exact % not specified) |

| Methyl palmitate | 19.2 | 47.4 |

| Methyl oleate | 53.4 | - |

| Methyl linoleate | 0.3 | 12.16 |

| Other identified FAMEs | ... | ... |

Data extracted from the study by Kadry H, et al. (2009). While the presence of this compound is confirmed, the precise percentage was not detailed in the available literature.

Experimental Protocols

The following is a detailed methodology for the extraction, esterification, and analysis of this compound from plant material, based on the procedures described for the analysis of Livistona species pulp oil.

I. Extraction of Lipophilic Fraction

-

Sample Preparation: The fresh fruit pulp of the plant material (e.g., Livistona decipiens) is separated and thoroughly dried. The dried pulp is then finely ground to increase the surface area for solvent extraction.

-

Solvent Extraction: The ground pulp is subjected to extraction with a suitable organic solvent, such as hexane (B92381) or a chloroform-methanol mixture, to isolate the lipophilic components. This can be performed using a Soxhlet apparatus for continuous extraction to ensure a high yield.

-

Solvent Removal: The solvent containing the extracted lipids is collected, and the solvent is removed under reduced pressure using a rotary evaporator at a temperature of approximately 45°C to yield the crude lipid extract (oil).

II. Preparation of Fatty Acid Methyl Esters (FAMEs)

-

Saponification: The extracted oil is saponified by refluxing with a solution of potassium hydroxide (B78521) (KOH) in methanol. This process hydrolyzes the triacylglycerols and other esters into glycerol (B35011) and free fatty acids in the form of potassium salts.

-

Esterification: The resulting mixture is then acidified and esterified by adding a methylating agent, such as a solution of boron trifluoride (BF₃) in methanol, followed by refluxing. This reaction converts the free fatty acids into their corresponding fatty acid methyl esters (FAMEs).

-

Extraction of FAMEs: After cooling, the FAMEs are extracted from the reaction mixture using a non-polar solvent like n-heptane or hexane. The organic layer is washed with a saturated sodium chloride solution to remove any remaining impurities.

-

Drying and Concentration: The organic layer containing the FAMEs is dried over anhydrous sodium sulfate (B86663) and then concentrated under a gentle stream of nitrogen to obtain the final FAME mixture for analysis.

III. Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

-

Instrumentation: A gas chromatograph coupled with a mass spectrometer is used for the separation and identification of the FAMEs.

-

Chromatographic Conditions:

-

Column: A capillary column suitable for FAME analysis (e.g., a DB-23 or equivalent).

-

Carrier Gas: Helium at a constant flow rate.

-

Injector and Detector Temperature: Maintained at appropriate temperatures to ensure vaporization and prevent condensation.

-

Oven Temperature Program: A programmed temperature gradient is used to separate the FAMEs based on their boiling points and polarity.

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Electron Ionization (EI).

-

Mass Range: Scanned over a mass range suitable for the detection of FAMEs.

-

-

Compound Identification: The identification of this compound and other FAMEs is achieved by comparing their retention times and mass spectra with those of authentic standards and by matching the mass spectra with established libraries such as NIST and Wiley.

Biological Activity and Signaling Pathways

While the specific biological activities of isolated this compound have not been extensively studied, the crude oil from Livistona decipiens pulp, which contains this compound, has been reported to possess anti-hyperlipidemic and anti-ulcer activities[1][2]. The observed effects are likely due to the synergistic action of the various fatty acids and other lipophilic constituents present in the oil.

Putative Signaling Pathway for Anti-Hyperlipidemic Activity

Based on the known mechanisms of other fatty acids with anti-hyperlipidemic effects, a hypothetical signaling pathway for the lipid-lowering effects of the Livistona decipiens pulp oil, potentially involving this compound, is proposed below. This pathway involves the modulation of key enzymes and transcription factors involved in lipid metabolism.

Caption: Putative signaling pathway for the anti-hyperlipidemic effect.

Experimental Workflow for Isolation and Analysis

The overall workflow from sample collection to the identification of this compound is depicted in the following diagram.

Caption: Workflow for the isolation and analysis of this compound.

Conclusion and Future Directions

This compound is a naturally occurring fatty acid methyl ester found in the pulp of Livistona species. While methods for its isolation and identification are established, further research is required to accurately quantify its abundance in these and other potential natural sources. The biological activities of the oils in which it is found are promising; however, future studies should focus on the isolation of pure this compound to elucidate its specific pharmacological effects and mechanisms of action. Such research will be pivotal in determining its potential for development as a therapeutic agent.

References

The Enigmatic Role of Keto Fatty Acid Esters: A Technical Guide to Methyl 12-Oxooctadecanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Keto fatty acids and their esters represent a class of lipid molecules characterized by the presence of a ketone group along their aliphatic chain. While less ubiquitous than their hydroxylated or unsaturated counterparts, these molecules are emerging as significant players in various biological processes. This technical guide focuses on Methyl 12-oxooctadecanoate, a methyl ester of a C18 saturated keto fatty acid, also known as methyl 12-ketostearate. Although research specifically on this compound is in its nascent stages, an examination of its corresponding carboxylic acid, 12-oxooctadecanoic acid (12-ketostearic acid), and related keto fatty acids provides a foundational understanding of its potential biological significance and offers a roadmap for future investigation.

This document synthesizes the current knowledge, presents relevant (though limited) quantitative data, proposes detailed experimental protocols for further research, and visualizes potential signaling pathways and experimental workflows to guide researchers in this intriguing area.

Biological Significance of 12-Oxooctadecanoic Acid

This compound is the methyl ester of 12-oxooctadecanoic acid. In biological systems, esters are often hydrolyzed to their corresponding carboxylic acids and alcohols. Therefore, the biological activity of this compound is likely attributable to 12-oxooctadecanoic acid.

12-oxooctadecanoic acid is a saturated oxo fatty acid (SOFA) that has been identified in natural sources such as cow and goat milk.[1] It is also known to be a metabolite of ricinoleic acid, a major component of castor oil.[1][2] The transformation of ricinoleic acid to 12-oxooctadecanoic acid can be carried out by rumen bacteria, which first hydrogenate the double bond to form 12-hydroxystearic acid, followed by oxidation of the hydroxyl group to a ketone.[2]

While the full spectrum of its biological roles remains to be elucidated, a few key findings point towards its potential physiological and pathological importance:

-

Induction of Encephalomalacia: In a notable study, dietary administration of 12-oxo stearic acid was shown to induce encephalomalacia in chicks that were fed a vitamin E-deficient diet.[1] This suggests a potential for toxicity or the exacerbation of nutritional deficiencies, possibly through mechanisms related to oxidative stress, which warrants further investigation.

-

Potential Anti-inflammatory Activity: The sodium salt of 12-ketostearic acid has been described as an anti-inflammatory agent.[3] This suggests that the molecule could modulate inflammatory pathways, a hypothesis that aligns with the known roles of other fatty acid derivatives in inflammation.

-

Metabolic Precursor: As a metabolite of ricinoleic acid, 12-oxooctadecanoic acid is part of the metabolic landscape of fatty acids in both microbial and mammalian systems.[1][2] Its presence in milk suggests a potential role in neonatal nutrition or development.[1]

Quantitative Data

Quantitative data on the biological activity of this compound and 12-oxooctadecanoic acid is currently very limited. The primary quantitative information available relates to the study on encephalomalacia in chicks.

| Compound | Biological Effect | System | Concentration/Dose | Citation |

| 12-oxo stearic acid | Induces encephalomalacia | Chicks (Vitamin E-deficient diet) | 0.25% of diet | [1] |

No IC50 or EC50 values for receptor binding or enzyme inhibition have been reported in the public domain for this compound or 12-oxooctadecanoic acid.

Putative Signaling Pathways

The precise signaling pathways modulated by this compound or 12-oxooctadecanoic acid have not yet been delineated. However, based on the activities of other related keto fatty acids, such as 10-oxooctadecanoic acid, we can propose a hypothetical signaling pathway for investigation. 10-oxooctadecanoic acid has been shown to interact with enzymes in the β-oxidation pathway and to activate transient receptor potential vanilloid 1 (TRPV1) channels, leading to an influx of calcium and activation of downstream signaling.[4]

The following diagram illustrates a putative signaling pathway for 12-oxooctadecanoic acid, drawing parallels with the known mechanisms of other oxo fatty acids.

Experimental Protocols

To facilitate further research into the biological significance of this compound, this section provides detailed methodologies for key experiments.

Synthesis of this compound

A standard esterification procedure can be employed for the synthesis of this compound from 12-oxooctadecanoic acid.

-

Materials: 12-oxooctadecanoic acid, Methanol (anhydrous), Sulfuric acid (concentrated), Sodium bicarbonate solution (saturated), Anhydrous sodium sulfate, Diethyl ether, and standard laboratory glassware.

-

Procedure:

-

Dissolve 12-oxooctadecanoic acid in an excess of anhydrous methanol.

-

Add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% v/v).

-

Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After cooling to room temperature, neutralize the excess acid with a saturated solution of sodium bicarbonate.

-

Extract the methyl ester with diethyl ether.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica (B1680970) gel column chromatography if necessary.

-

Confirm the structure and purity of the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

-

In Vitro Anti-inflammatory Activity Assessment

This protocol assesses the ability of this compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

-

Cell Line: RAW 264.7 murine macrophage cell line.

-

Materials: RAW 264.7 cells, DMEM medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin, LPS (from E. coli), this compound, Griess Reagent, Dexamethasone (positive control), DMSO (vehicle control).

-

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound (dissolved in DMSO, final DMSO concentration <0.1%) for 1 hour. Include a vehicle control (DMSO) and a positive control (Dexamethasone).

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours.

-

After incubation, collect the cell culture supernatant.

-

Determine the concentration of nitrite (B80452) (a stable product of NO) in the supernatant using the Griess Reagent system according to the manufacturer's instructions.

-

Measure the absorbance at 540 nm.

-

Concurrently, assess cell viability using the MTT or LDH assay to ensure that the observed effects are not due to cytotoxicity.

-

Cytotoxicity Assessment (MTT Assay)

This protocol determines the cytotoxic effects of this compound on a relevant cell line.

-

Materials: Selected cell line (e.g., RAW 264.7 or a cancer cell line), appropriate culture medium, FBS, Penicillin-Streptomycin, this compound, MTT solution (5 mg/mL in PBS), DMSO.

-

Procedure:

-

Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of this compound for 24, 48, or 72 hours.

-

After the incubation period, add MTT solution to each well and incubate for 4 hours to allow the formation of formazan (B1609692) crystals.

-

Solubilize the formazan crystals with DMSO.

-

Measure the absorbance at 570 nm.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

-

The following diagram illustrates a general workflow for the biological evaluation of this compound.

Conclusion and Future Directions

This compound and its parent carboxylic acid, 12-oxooctadecanoic acid, are intriguing molecules with largely unexplored biological functions. The limited available data suggests potential roles in inflammation and metabolic stress. The anti-inflammatory properties of 12-ketostearic acid sodium salt, contrasted with the toxic effects of the free acid in vitamin E-deficient states, highlight the need for a deeper understanding of its mechanisms of action and the factors that govern its biological effects.

Future research should focus on:

-

Elucidating the specific molecular targets and signaling pathways modulated by these compounds.

-

Conducting comprehensive in vitro and in vivo studies to confirm and expand upon the preliminary findings of anti-inflammatory activity and to understand the context of its potential toxicity.

-

Investigating the therapeutic potential of this compound or its derivatives in models of inflammatory diseases.

-

Exploring its role in nutrition and gut microbiology , given its origins as a metabolite of ricinoleic acid by rumen bacteria and its presence in milk.

This technical guide provides a starting point for researchers and drug development professionals to delve into the biological significance of this compound, a molecule that may hold untapped potential in cellular signaling and therapeutic applications.

References

Synonyms for Methyl 12-oxooctadecanoate in scientific literature.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the currently available scientific information on Methyl 12-oxooctadecanoate. While the existing body of research on this specific compound is limited, this document consolidates known synonyms, physicochemical properties, and mentions in the scientific literature to serve as a foundational resource.

Nomenclature and Synonyms

This compound is known by several alternative names in scientific literature and chemical databases. A comprehensive list of these synonyms is provided below to facilitate thorough literature searches.

| Synonym | Source |

| Methyl 12-ketostearate | [1] |

| Methyl 12-oxostearate | [1] |

| 12-Oxooctadecanoic acid, methyl ester | |

| Octadecanoic acid, 12-oxo-, methyl ester | [2] |

| 12-oxo Stearic Acid methyl ester | [3] |

| CAS Number | 2380-27-0 |

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the following table. This data is compiled from various chemical supplier databases and the NIST WebBook.

| Property | Value | Source |

| Molecular Formula | C₁₉H₃₆O₃ | [1] |

| Molecular Weight | 312.49 g/mol | [1] |

| Melting Point | 46-48 °C | |

| Boiling Point | 178-180 °C at 0.8 mmHg | |

| Appearance | White to Off-White Solid | [4] |

| Solubility | Chloroform (Slightly), Methanol (Slightly) | [5] |

| Storage Temperature | -20°C Freezer | [6] |

Synthesis and Chemical Reactions

This compound has been utilized as a chemical intermediate. Specifically, it was used in the preparation of methyl hexahydro-3-hexyl-6-thioxo-1,2,4,5-tetrazine-3-undecanoate through a reaction with thiocarbohydrazide[7]. Its reaction with hydrazoic acid has also been a subject of study[6].

Caption: General synthesis pathway for this compound.

Biological Activity and Signaling Pathways

There is a significant lack of research into the specific biological activities and mechanisms of action of isolated this compound.

One study identified this compound as a component of the lipophilic fraction of Livistona decipiens and Livistona chinensis fruit pulps[8]. The study assessed the anti-hyperlipidemic and anti-ulcer activities of the total lipophilic fraction, but did not investigate the effects of the individual components[8]. Therefore, the contribution of this compound to these observed biological effects remains unknown.

Currently, there is no information available in the scientific literature that links this compound to any specific cellular signaling pathways.

Experimental Protocols

Detailed experimental protocols for the synthesis, purification, or biological evaluation of this compound are not described in the currently available scientific literature. For researchers interested in working with this compound, general laboratory procedures for handling long-chain fatty acid esters may be applicable. A product information sheet from a commercial supplier provides some basic laboratory procedures for preparing stock solutions[9].

Preparation of Stock Solutions:

-

This compound is soluble in organic solvents such as ethanol, DMSO, and dimethyl formamide (B127407) at a concentration of approximately 50 mg/mL[9].

-

Stock solutions can be prepared by dissolving the solid compound in the chosen organic solvent, which should be purged with an inert gas[9].

-

For biological experiments, further dilutions into aqueous buffers or isotonic saline are recommended. It is important to ensure that the residual amount of organic solvent is minimal to avoid physiological effects[9].

-

Organic solvent-free aqueous solutions can be prepared by directly dissolving the crystalline solid in aqueous buffers. The solubility in PBS (pH 7.2) is approximately 0.15 mg/mL. It is not recommended to store aqueous solutions for more than one day[9].

Conclusion

This compound is a long-chain keto fatty acid methyl ester with well-defined physicochemical properties but limited characterization in terms of its biological activity and mechanism of action. While it has been identified as a natural product and used in chemical synthesis, there is a clear gap in the scientific literature regarding its specific biological functions, involvement in signaling pathways, and detailed experimental protocols. This presents an opportunity for future research to explore the potential therapeutic or industrial applications of this molecule.

References

- 1. scbt.com [scbt.com]

- 2. CAS 2380-27-0: this compound | CymitQuimica [cymitquimica.com]

- 3. 2380-27-0|this compound|BLD Pharm [bldpharm.com]

- 4. britiscientific.com [britiscientific.com]

- 5. chembk.com [chembk.com]

- 6. This compound | 2380-27-0 [chemicalbook.com]

- 7. alkalisci.com [alkalisci.com]

- 8. caymanchem.com [caymanchem.com]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

CAS number and molecular formula for Methyl 12-oxooctadecanoate.

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Methyl 12-oxooctadecanoate, a keto-fatty acid ester with potential applications in research and drug development. This document details its chemical identity, synthesis, and physicochemical properties. It includes detailed experimental protocols for its preparation and summarizes its known biological activities. Furthermore, this guide presents visual representations of its synthetic workflow and a putative signaling pathway related to its potential therapeutic effects, designed to aid researchers in their exploration of this compound.

Chemical Identity and Properties

This compound, also known as Methyl 12-ketostearate, is a long-chain fatty acid methyl ester. Its structure features a ketone group at the 12th carbon position of an octadecanoic acid methyl ester backbone.

Table 1: Chemical Identifiers and Physicochemical Properties

| Property | Value | Reference(s) |

| CAS Number | 2380-27-0 | [1][2][3] |

| Molecular Formula | C₁₉H₃₆O₃ | [1][2][3] |

| Molecular Weight | 312.49 g/mol | [1][2][3] |

| Synonyms | Methyl 12-ketostearate, Methyl 12-oxostearate, 12-Oxostearic acid methyl ester | [1][2] |

| Appearance | White to off-white solid | |

| Melting Point | 46-48 °C | |

| Boiling Point | 178-180 °C at 0.8 mmHg | |

| Solubility | Soluble in organic solvents such as ethanol, DMSO, and dimethylformamide. | |

| Purity | Commercially available with purities of ≥95% to >98% | [1][3] |

Synthesis of this compound

The synthesis of this compound can be achieved through a two-step process starting from the readily available castor oil. The first step involves the oxidative cleavage of ricinoleic acid, the major component of castor oil, to yield 12-oxooctadecanoic acid. The subsequent step is the methyl esterification of the resulting keto-acid.

Experimental Protocol: Oxidation of Ricinoleic Acid

This protocol is adapted from a procedure for the oxidation of ricinoleic acid using potassium permanganate (B83412).

Materials:

-

Castor oil

-

Potassium hydroxide (B78521) (KOH)

-

Ethanol

-

Sulfuric acid (H₂SO₄), concentrated

-

Potassium permanganate (KMnO₄)

-

tert-Butyl methyl ether

-

Celite

Procedure:

-

Saponification of Castor Oil: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 14 g of castor oil with a solution of 11.0 g of KOH in 40 mL of ethanol. Heat the mixture to reflux with stirring for 4 hours.

-

Isolation of Ricinoleic Acid: After cooling, pour the reaction mixture into a 400 mL beaker containing 80 g of ice. While stirring vigorously, carefully add a solution of 10 mL of concentrated H₂SO₄ in 60 mL of water until the solution is acidic. The crude ricinoleic acid will separate as an oil.

-

Transfer the mixture to a separatory funnel and separate the phases. Extract the aqueous phase with 20 mL of tert-butyl methyl ether.

-

Combine the organic layers and evaporate the solvent using a rotary evaporator to obtain crude ricinoleic acid.

-

Oxidation to 12-Oxooctadecanoic Acid: Dissolve 12 g of the crude ricinoleic acid in a 250 mL Erlenmeyer flask containing a solution of 3.5 g of KOH in 90 mL of water.

-

In a 1 L three-neck flask equipped with a mechanical stirrer and an internal thermometer, dissolve 31.6 g of KMnO₄ in 350 mL of water at approximately 35 °C.

-

Add the alkaline solution of ricinoleic acid to the KMnO₄ solution at once with vigorous stirring.

-

Continue stirring without heating until the purple color of the permanganate disappears (approximately 30 minutes).

-

Work-up and Purification: Filter the reaction mixture through a bed of Celite to remove the manganese dioxide. Acidify the filtrate with concentrated H₂SO₄ to precipitate the crude 12-oxooctadecanoic acid.

-

Collect the precipitate by filtration, wash with cold water, and dry. The crude product can be further purified by recrystallization from a suitable solvent like ethanol/water.

Experimental Protocol: Methyl Esterification

This protocol describes the esterification of 12-oxooctadecanoic acid using diazomethane (B1218177), a mild and efficient method for preparing methyl esters from carboxylic acids.[4][5][6] Note: Diazomethane is toxic and potentially explosive. It should be handled with extreme caution in a well-ventilated fume hood using appropriate safety measures.

Materials:

-

12-Oxooctadecanoic acid

-

Diazomethane solution in diethyl ether (prepared in situ from a precursor like Diazald™)

-

Diethyl ether

-

Methanol (B129727) (catalytic amount)

-

Acetic acid (for quenching)

Procedure:

-

Dissolve 1 g of 12-oxooctadecanoic acid in 20 mL of diethyl ether in a glass vial.

-

Add a few drops of methanol to catalyze the reaction.[4]

-

Slowly add the ethereal solution of diazomethane dropwise with gentle swirling until a faint yellow color persists, indicating a slight excess of diazomethane.

-

Allow the reaction to stand for 10-15 minutes at room temperature. Nitrogen gas evolution should be observed.

-

Quench the excess diazomethane by adding a few drops of acetic acid until the yellow color disappears.

-

Evaporate the solvent under a gentle stream of nitrogen or using a rotary evaporator to obtain the crude this compound.

-

The product can be purified by column chromatography on silica (B1680970) gel if necessary.

Spectroscopic Data

The structural identity and purity of this compound can be confirmed by various spectroscopic techniques.

Table 2: Representative Spectroscopic Data

| Technique | Key Features |

| ¹H NMR | δ (ppm): 3.67 (s, 3H, -OCH₃), 2.40 (t, 4H, -CH₂-CO-CH₂-), 2.30 (t, 2H, -CH₂-COOCH₃), 1.60-1.20 (m, 22H, -CH₂-), 0.88 (t, 3H, -CH₃) |

| ¹³C NMR | δ (ppm): 211.0 (C=O, ketone), 174.0 (C=O, ester), 51.5 (-OCH₃), 42.0-23.0 (aliphatic -CH₂-), 14.0 (-CH₃) |

| FTIR | ν (cm⁻¹): ~2920, 2850 (C-H stretch), ~1740 (C=O stretch, ester), ~1715 (C=O stretch, ketone), ~1170 (C-O stretch) |

| Mass Spec (EI) | m/z: 312 (M⁺), 281 ([M-OCH₃]⁺), 269, 199, 156, 113 |

Biological Activity and Potential Applications

This compound has been identified in the lipophilic fraction of the fruit pulps of Livistona decipiens and Livistona chinensis, plants which have demonstrated anti-hyperlipidemic and anti-ulcer activities.[7] While the direct pharmacological action of this compound has not been extensively studied, its presence in these bioactive extracts suggests it may contribute to their therapeutic effects.

Potential Anti-ulcer Mechanism of Action

The anti-ulcer activity of natural products often involves multiple mechanisms, including the enhancement of gastric mucosal defense and the reduction of aggressive factors like acid and pepsin secretion.[8][9][10][11] A potential mechanism for an anti-ulcer agent could involve the modulation of proton pump activity and the stimulation of protective pathways.

Potential Anti-hyperlipidemic Mechanism of Action

Hyperlipidemia is a known risk factor for various cardiovascular diseases. Antihyperlipidemic drugs can mitigate these risks.[12] The mechanism of action for such compounds can involve the inhibition of key enzymes in cholesterol synthesis or the enhancement of lipid metabolism.

Visualizations

Synthetic Workflow

The following diagram illustrates the overall workflow for the synthesis and purification of this compound.

References

- 1. larodan.com [larodan.com]

- 2. scbt.com [scbt.com]

- 3. Methyl 12-Ketostearate | TRC-M315090-100MG | LGC Standards [lgcstandards.com]

- 4. aocs.org [aocs.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. 2380-27-0|this compound|BLD Pharm [bldpharm.com]

- 8. Antiulcer and Anti-inflammatory Activity of Aerial Parts Enicostemma littorale Blume - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Antiulcer activity and mechanism of action of the hydroethanolic extract of leaves of Terminalia argentea Mart. In different in vivo and in vitro experimental models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Antiulcer Activity and Potential Mechanism of Action of the Leaves of Spondias mombin L - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Mechanisms of action underlying the gastric antiulcer activity of the Rhizophora mangle L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Antihyperlipidemic drugs mitigate the elevated incidence of peptic ulcer disease caused by hyperlipidemia: A cohort study - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Key Reactive Sites of Methyl 12-oxooctadecanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 12-oxooctadecanoate, a long-chain keto fatty acid methyl ester, possesses distinct reactive sites that are of significant interest in synthetic chemistry and are relevant to its potential biological activities. This technical guide provides a comprehensive analysis of the principal reactive centers within the molecule: the ketone carbonyl group at the C-12 position and the methyl ester at the C-1 position. This document outlines the chemical reactivity at these sites, supported by established principles of organic chemistry. Furthermore, it details experimental protocols for key reactions and presents a visualization of the pertinent oxylipin signaling pathway in plants, where related 12-oxo fatty acids play a crucial role.

Introduction

This compound (also known as methyl 12-ketostearate) is an organic compound with the chemical formula C₁₉H₃₆O₃. Its structure consists of an eighteen-carbon backbone with a ketone functional group at the twelfth carbon and a methyl ester at the terminus. The presence of these two functional groups dictates the molecule's chemical behavior and potential for synthetic derivatization. Understanding the reactivity of these sites is paramount for its application in various research and development endeavors, including its use as a synthetic building block. Moreover, as a keto fatty acid derivative, its parent acid, 12-oxooctadecanoic acid, belongs to a class of molecules known as oxylipins, which are involved in critical signaling pathways in plants, particularly in defense responses.[1][2][3][4][5][6][7][8][9][10][11]

Key Reactive Sites and Chemical Reactivity

The primary sites of chemical reactivity on the this compound molecule are the ketone carbonyl group (C=O) at the C-12 position and the methyl ester group (-COOCH₃) at the C-1 position. The hydrogens on the carbons adjacent to the ketone (α-hydrogens at C-11 and C-13) also exhibit enhanced acidity and are key to certain reactions.

Reactivity of the Ketone Group (C-12)

The ketone group is a major center of reactivity due to the polarity of the carbon-oxygen double bond, which makes the carbonyl carbon electrophilic and the oxygen nucleophilic.

-

Nucleophilic Addition: The electrophilic carbonyl carbon is susceptible to attack by nucleophiles. This is a fundamental reaction of ketones and can lead to a wide variety of products.

-

Enolate Formation: The α-hydrogens at the C-11 and C-13 positions are acidic due to the electron-withdrawing effect of the adjacent carbonyl group and the resonance stabilization of the resulting enolate anion.[12][13][14][15] The formation of an enolate is a critical step in many reactions of ketones.

-

Schmidt Reaction (with Hydrazoic Acid): The reaction of ketones with hydrazoic acid (HN₃) in the presence of a strong acid is known as the Schmidt reaction.[16][17][18][19][20][21][22][23] This reaction converts the ketone into an amide through a rearrangement process. For an unsymmetrical ketone like this compound, a mixture of two isomeric amides can be formed. The reaction with hydrazoic acid has been studied for long-chain keto acid esters.[24]

-

Reaction with Thiocarbohydrazide (B147625): Ketones can react with thiocarbohydrazide to form thiocarbohydrazones, which can then cyclize to form tetrazine derivatives.[15][25][26][27][28][29] this compound has been used in the preparation of a hexahydrothioxotetrazine fatty derivative through its reaction with thiocarbohydrazide.[17][24]

Reactivity of the Methyl Ester Group (C-1)

The methyl ester group is another key reactive site, primarily susceptible to nucleophilic acyl substitution.

-

Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid (12-oxooctadecanoic acid) and methanol.

-

Transesterification: In the presence of an alcohol and an acid or base catalyst, the methyl ester can undergo transesterification to form a different ester.

-

Amidation: Reaction with amines can convert the methyl ester into an amide.

-

Reduction: The ester can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄).

-

Grignard Reaction: Grignard reagents can add to the ester carbonyl group, typically twice, to form a tertiary alcohol after an acidic workup.

Quantitative Data

| Property | Functional Group | Estimated pKa Range | Reference(s) |

| Acidity of α-Hydrogens | Ketone (C-11 and C-13) | 19-21 | [13][14] |

| Acidity of α-Hydrogens | Ester (C-2) | 23-25 | [13][14] |

Note: The pKa values are approximations for simple ketones and esters in solution. The long alkyl chain of this compound may slightly influence these values. Computational methods can be employed for more precise pKa predictions.[18][24][27][30][31]

Experimental Protocols

The following are representative experimental protocols for key reactions at the ketone functional group of this compound, adapted from general procedures for similar compounds.

Schmidt Reaction of this compound with Hydrazoic Acid

This protocol describes the conversion of the ketone functionality into an amide.

Materials:

-

This compound

-

Sodium azide (B81097) (NaN₃)

-

Concentrated sulfuric acid (H₂SO₄)

-

Chloroform (CHCl₃)

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Ice bath

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve this compound in chloroform.

-

Cool the solution in an ice bath.

-

Slowly add concentrated sulfuric acid to the stirred solution.

-

Carefully add sodium azide in small portions over a period of time, maintaining the temperature below 10 °C. Caution: Hydrazoic acid, generated in situ, is toxic and explosive. This reaction should be performed in a well-ventilated fume hood with appropriate safety precautions.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for several hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, carefully pour the mixture over crushed ice.

-

Neutralize the aqueous layer by the slow addition of a saturated sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with chloroform.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude amide product.

-

Purify the product by column chromatography or recrystallization.

Reaction of this compound with Thiocarbohydrazide

This protocol outlines the synthesis of a thiocarbohydrazone derivative, a precursor to tetrazines.

Materials:

-

This compound

-

Thiocarbohydrazide

-

Ethanol

-

Glacial acetic acid (catalytic amount)

-

Standard laboratory glassware for reflux

Procedure:

-

In a round-bottom flask, dissolve this compound and an equimolar amount of thiocarbohydrazide in ethanol.

-

Add a few drops of glacial acetic acid as a catalyst.

-

Heat the mixture to reflux and maintain for several hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

The product may precipitate out of the solution upon cooling. If not, the solvent can be partially removed under reduced pressure to induce crystallization.

-

Collect the solid product by filtration and wash with cold ethanol.

-

The crude product can be purified by recrystallization from a suitable solvent like ethanol.

Visualization of a Relevant Signaling Pathway

12-Oxooctadecanoic acid, the parent acid of this compound, is an oxylipin. Oxylipins are signaling molecules in plants that are involved in responses to stress and pathogens. A key oxylipin signaling pathway is the jasmonic acid (JA) pathway, where 12-oxo-phytodienoic acid (OPDA), a compound structurally related to 12-oxooctadecanoic acid, is a precursor to JA. OPDA itself can also act as a signaling molecule.[1][2][3][4][5][6][7][12][13][14][32][33][34]

The following diagram illustrates a simplified overview of the oxylipin biosynthesis and the jasmonate signaling pathway.

Caption: Simplified Oxylipin and Jasmonate Signaling Pathway in Plants.

The following diagram illustrates the logical relationship of the key reactive sites on the this compound molecule and their primary reaction types.

Caption: Key Reactive Sites and Reactions of this compound.

Conclusion

This compound is a bifunctional molecule with two primary reactive centers: the ketone group at C-12 and the methyl ester group at C-1. The ketone functionality allows for a range of reactions including nucleophilic additions and reactions involving the acidic α-hydrogens, such as enolate formation. The methyl ester is susceptible to nucleophilic acyl substitution. The parent acid of this molecule is part of the oxylipin family, which are important signaling molecules in plant defense pathways. This guide provides a foundational understanding of the reactivity of this compound, offering valuable insights for its potential applications in chemical synthesis and biological research. Further investigation into the specific kinetics and biological activities of this molecule and its derivatives is warranted.

References

- 1. Jasmonic Acid Signaling Pathway in Response to Abiotic Stresses in Plants [mdpi.com]

- 2. Jasmonic Acid Signaling Pathway in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. academic.oup.com [academic.oup.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. academic.oup.com [academic.oup.com]

- 8. Fatty Acid-derived signals in plant defense - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The missing link: Fatty acid metabolism impacts plant immunity | EurekAlert! [eurekalert.org]

- 10. discovery.researcher.life [discovery.researcher.life]

- 11. The presence of oxygenated lipids in plant defense in response to biotic stress: a metabolomics appraisal - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | 12-oxo-Phytodienoic Acid: A Fuse and/or Switch of Plant Growth and Defense Responses? [frontiersin.org]

- 13. researchgate.net [researchgate.net]

- 14. Oxylipins From Different Pathways Trigger Mitochondrial Stress Signaling Through Respiratory Complex III - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis and Evaluation of a Series of 1,2,4,5-Tetrazines for Bioorthogonal Conjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. Schmidt reaction - Wikipedia [en.wikipedia.org]

- 18. Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solvation Models | MDPI [mdpi.com]

- 19. Schmidt Reaction [organic-chemistry.org]

- 20. youtube.com [youtube.com]

- 21. pubs.acs.org [pubs.acs.org]

- 22. jk-sci.com [jk-sci.com]

- 23. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]

- 24. pubs.acs.org [pubs.acs.org]

- 25. Advances in the synthesis of bioorthogonal reagents—s-Tetrazines, 1,2,4-Triazines, Cyclooctynes, Heterocycloheptynes, and trans-Cyclooctenes - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Divergent Synthesis of Monosubstituted and Unsymmetrical 3,6-Disubstituted Tetrazines from Carboxylic Ester Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 27. comporgchem.com [comporgchem.com]

- 28. researchgate.net [researchgate.net]

- 29. Derivatization based on tetrazine scaffolds: synthesis of tetrazine derivatives and their biomedical applications - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 30. optibrium.com [optibrium.com]

- 31. pubs.acs.org [pubs.acs.org]

- 32. 12-oxo-phytodienoic acid triggers expression of a distinct set of genes and plays a role in wound-induced gene expression in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 33. Frontiers | Oxylipin Signaling: A Distinct Role for the Jasmonic Acid Precursor cis-(+)-12-Oxo-Phytodienoic Acid (cis-OPDA) [frontiersin.org]

- 34. Frontiers | Oxylipins From Different Pathways Trigger Mitochondrial Stress Signaling Through Respiratory Complex III [frontiersin.org]

Navigating the Properties of Methyl 12-oxooctadecanoate: A Technical Guide to Solubility and Stability

For researchers, scientists, and professionals in drug development, a thorough understanding of the physicochemical properties of a compound is paramount for its successful application. This in-depth technical guide provides a comprehensive overview of the solubility and stability of Methyl 12-oxooctadecanoate, a long-chain keto-fatty acid ester. This document outlines its solubility in various common laboratory solvents, its stability under different conditions, and detailed experimental protocols for in-house assessment.

Physicochemical Characteristics

This compound, also known as Methyl 12-ketostearate, is an organic compound with the molecular formula C19H36O3 and a molecular weight of 312.49 g/mol .[1][2][3] It typically presents as a white to off-white crystalline solid with a melting point in the range of 46-48 °C.[2][4][5]

Solubility Profile

The solubility of this compound is a critical factor for its handling and use in various experimental settings. As a fatty acid methyl ester, it is generally lipophilic.

Quantitative Solubility Data

The following table summarizes the available quantitative solubility data for this compound in common laboratory solvents.

| Solvent | Type | Solubility | Temperature | Source |

| Dimethyl Sulfoxide (DMSO) | Organic | ~ 50 mg/mL | Room Temperature | [1] |

| Dimethylformamide (DMF) | Organic | ~ 50 mg/mL | Room Temperature | [1] |

| Ethanol (B145695) | Organic | ~ 50 mg/mL | Room Temperature | [1] |

| Ether | Organic | Soluble | Room Temperature | [4] |

| Chloroform | Organic | Slightly Soluble | Not Specified | [5] |

| Methanol | Organic | Slightly Soluble | Not Specified | [5] |

| Phosphate-Buffered Saline (PBS), pH 7.2 | Aqueous Buffer | ~ 0.15 mg/mL | Room Temperature | [1] |

| Water | Aqueous | Insoluble | Not Specified | [6] |

Qualitative Solubility Observations

This compound is described as fat-soluble.[4] Its insolubility in water and higher solubility in organic solvents are consistent with its long hydrocarbon chain. For biological experiments requiring aqueous solutions, stock solutions are typically prepared in an organic solvent like DMSO or ethanol and then further diluted into the aqueous buffer.[1] It is crucial to ensure that the final concentration of the organic solvent is minimal to avoid any physiological effects.[1]

Stability Assessment

The stability of this compound is essential for ensuring the accuracy and reproducibility of experimental results.

Storage and General Stability

When stored as a crystalline solid at -20°C, this compound is stable for at least four years.[1][7] It is generally considered stable under normal conditions of use.[4] For safe handling, it is recommended to keep the compound in a tightly closed container in a dry environment.[8] It is classified as a combustible solid.[2]

Stability in Solution

Aqueous solutions of this compound are not recommended for storage for more than one day.[1] This suggests potential for hydrolysis of the ester or other degradation pathways in aqueous environments over time. To ensure the integrity of the compound in experiments, fresh aqueous solutions should be prepared for each use.

Experimental Protocols

The following are detailed methodologies for determining the solubility and stability of this compound. These protocols are adapted from standard laboratory procedures for fatty acid methyl esters.

Protocol 1: Determination of Solubility

This protocol outlines a method for determining the solubility of this compound in a given solvent using the shake-flask method.

Materials:

-

This compound

-

Solvent of interest (e.g., ethanol, DMSO, PBS)

-

Analytical balance

-

Vortex mixer

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system or Gas Chromatography (GC) system with a suitable detector

-

Volumetric flasks and pipettes

Procedure:

-

Prepare a series of saturated solutions by adding an excess amount of this compound to a known volume of the solvent in a sealed vial.

-

Equilibrate the vials at a constant temperature (e.g., 25 °C) in a shaker or water bath for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, centrifuge the vials to separate the undissolved solid.

-

Carefully withdraw an aliquot of the clear supernatant.

-

Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted sample using a validated HPLC or GC method with a calibration curve.

-

Calculate the solubility in mg/mL or mol/L.

Protocol 2: Stability Study in Solution

This protocol describes a method to assess the stability of this compound in a specific solvent under defined conditions (e.g., temperature, pH).

Materials:

-

This compound

-

Solvent or buffer of interest

-

pH meter

-

Temperature-controlled incubator or chamber

-

Light exposure chamber (optional)

-

HPLC or GC system

-

Volumetric flasks and pipettes

Procedure:

-

Prepare a stock solution of this compound in the chosen solvent at a known concentration.

-

Aliquot the solution into multiple vials.

-

Store the vials under the desired conditions (e.g., 4 °C, 25 °C, 40 °C; protected from light or exposed to light).

-

At specified time points (e.g., 0, 24, 48, 72 hours, 1 week), withdraw a vial from each storage condition.

-

Analyze the sample by HPLC or GC to determine the concentration of the remaining this compound.

-

The appearance of new peaks in the chromatogram may indicate the formation of degradation products.

-

Calculate the percentage of the compound remaining at each time point relative to the initial concentration.

Visualizing Experimental Workflows

To aid in the conceptualization of the experimental processes, the following diagrams illustrate the workflows for solubility and stability testing.

Caption: Workflow for determining the solubility of this compound.

Caption: Workflow for assessing the stability of this compound.

Potential Degradation Pathway

While specific degradation pathways for this compound are not extensively documented in the available literature, a primary route of degradation, particularly in aqueous solutions, is likely the hydrolysis of the methyl ester to the corresponding carboxylic acid, 12-oxooctadecanoic acid, and methanol. This reaction can be catalyzed by acid or base.

Caption: Potential hydrolytic degradation pathway of this compound.

This technical guide provides a solid foundation for the handling and use of this compound in a research and development setting. For novel applications, it is always recommended to perform in-house verification of its solubility and stability under the specific experimental conditions to be employed.

References

- 1. cdn.caymanchem.com [cdn.caymanchem.com]

- 2. This compound 98 2380-27-0 [sigmaaldrich.com]

- 3. 12-氧代十八烷酸甲酯 98% | Sigma-Aldrich [sigmaaldrich.com]

- 4. chembk.com [chembk.com]

- 5. This compound | 2380-27-0 [chemicalbook.com]

- 6. fishersci.com [fishersci.com]

- 7. caymanchem.com [caymanchem.com]

- 8. chemicalbook.com [chemicalbook.com]

A Technical Guide to the Spectroscopic Data of Methyl 12-oxooctadecanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Methyl 12-oxooctadecanoate, a long-chain keto fatty acid ester. The information presented herein is essential for its identification, characterization, and utilization in various research and development applications.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data (Predicted)

| Chemical Shift (ppm) | Multiplicity | Number of Protons | Assignment |

| ~3.67 | Singlet | 3H | -COOCH₃ |

| ~2.41 | Triplet | 4H | -CH₂-C(=O)-CH₂- (C11-H₂, C13-H₂) |

| ~2.30 | Triplet | 2H | -CH₂-COOCH₃ (C2-H₂) |

| ~1.58 | Multiplet | 4H | -CH₂-CH₂-C(=O) (C10-H₂, C14-H₂) |

| ~1.25 | Multiplet | 18H | -(CH₂)₉- (C3-C9, C15-C17) |

| ~0.88 | Triplet | 3H | -CH₃ (C18-H₃) |

¹³C NMR (Carbon-13) NMR Data

| Chemical Shift (ppm) | Assignment |

| 211.3 | C12 (C=O, ketone) |

| 174.2 | C1 (C=O, ester) |

| 51.4 | -OCH₃ |

| 42.8 | C11, C13 |

| 34.1 | C2 |

| 31.7 | C16 |

| 29.3 - 29.0 | C4-C9 |

| 24.9 | C3 |

| 23.9 | C10, C14 |

| 22.6 | C17 |

| 14.1 | C18 |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2920 | Strong | C-H asymmetric stretching (alkane) |

| ~2850 | Strong | C-H symmetric stretching (alkane) |

| ~1740 | Strong | C=O stretching (ester) |

| ~1715 | Strong | C=O stretching (ketone) |

| ~1465 | Medium | C-H bending (methylene) |

| ~1170 | Medium | C-O stretching (ester) |

Mass Spectrometry (MS)

| m/z | Relative Intensity (%) | Assignment (Predicted Fragmentation) |

| 312 | Low | [M]⁺ (Molecular Ion) |

| 281 | Medium | [M - OCH₃]⁺ |

| 269 | Low | [M - C₃H₇O]⁺ (McLafferty + 1) |

| 199 | High | [CH₃OCO(CH₂)₁₀]⁺ |

| 185 | Medium | [CH₃(CH₂)₅CO(CH₂)₂]⁺ |

| 113 | Medium | [CH₃(CH₂)₅CO]⁺ |

| 74 | High | [CH₃OCOCH₂]⁺ (McLafferty rearrangement) |

Experimental Protocols

Detailed methodologies for the acquisition of the cited spectroscopic data are provided below. These protocols are representative of standard techniques used for the analysis of long-chain fatty acid esters.

NMR Spectroscopy

Sample Preparation: Approximately 10-20 mg of this compound is dissolved in 0.5-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% (v/v) tetramethylsilane (B1202638) (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.

Instrumentation and Parameters:

-

Spectrometer: Bruker Avance III 500 MHz spectrometer (or equivalent).

-

¹H NMR:

-

Pulse Program: zg30

-

Number of Scans: 16

-

Relaxation Delay: 1.0 s

-

Spectral Width: 12 ppm

-

-

¹³C NMR:

-

Pulse Program: zgpg30

-

Number of Scans: 1024

-

Relaxation Delay: 2.0 s

-

Spectral Width: 240 ppm

-

Infrared (IR) Spectroscopy

Sample Preparation: A thin film of the neat compound is prepared by dissolving a small amount of this compound in a volatile solvent (e.g., chloroform), applying a drop of the solution onto a salt plate (e.g., KBr or NaCl), and allowing the solvent to evaporate.

Instrumentation and Parameters:

-

Spectrometer: PerkinElmer Spectrum Two FT-IR spectrometer (or equivalent) equipped with a DTGS detector.

-

Mode: Transmission.

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16.

Mass Spectrometry (MS)

Sample Preparation: The sample is dissolved in a suitable solvent (e.g., hexane (B92381) or ethyl acetate) to a concentration of approximately 1 mg/mL.

Instrumentation and Parameters (Gas Chromatography-Mass Spectrometry - GC-MS):

-

Gas Chromatograph: Agilent 7890B GC system (or equivalent).

-

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Injection: 1 µL, splitless mode.

-

Oven Temperature Program: Initial temperature of 100°C, hold for 2 min, ramp at 10°C/min to 280°C, hold for 10 min.

-

Mass Spectrometer: Agilent 5977A MSD (or equivalent).

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-500.

-

Ion Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

Visualizations

The following diagrams illustrate key workflows and relationships relevant to the spectroscopic analysis of this compound.

Commercial availability and suppliers of Methyl 12-oxooctadecanoate.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methyl 12-oxooctadecanoate, a keto fatty acid methyl ester of interest in various scientific disciplines. This document details its commercial availability, key chemical and physical properties, and established experimental protocols for its synthesis. Furthermore, it explores its known and potential metabolic context, offering a valuable resource for researchers utilizing this compound.

Commercial Availability and Suppliers

This compound is readily available from a variety of chemical suppliers, typically synthesized for research purposes. Purity levels generally range from 95% to over 98%. When sourcing this compound, it is crucial to obtain and review the supplier's Certificate of Analysis (CoA) to confirm its identity and purity.

Below is a summary of prominent suppliers and their product specifications. Please note that catalog numbers, available quantities, and pricing are subject to change and should be confirmed directly with the supplier.

Table 1: Commercial Suppliers of this compound

| Supplier | Product Name(s) | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity |

| Larodan | This compound | 2380-27-0 | C₁₉H₃₆O₃ | 312.49 | >98%[1] |

| Sigma-Aldrich (Merck) | This compound | 2380-27-0 | C₁₉H₃₆O₃ | 312.49 | 98%[2] |

| Cayman Chemical | 12-oxo Stearic Acid methyl ester | 2380-27-0 | C₁₉H₃₆O₃ | 312.5 | ≥95%[3] |

| Santa Cruz Biotechnology | This compound | 2380-27-0 | C₁₉H₃₆O₃ | 312.49 | ≥97%[4] |

| LGC Standards (TRC) | Methyl 12-Ketostearate | 2380-27-0 | C₁₉H₃₆O₃ | 312.49 | >95% (GC)[5] |

| Amerigo Scientific | This compound | 2380-27-0 | C₁₉H₃₆O₃ | 312.49 | 98%[6] |

| Simson Pharma Limited | Methyl 12-Ketostearate | 2380-27-0 | C₁₉H₃₆O₃ | 312.49 | Certificate of Analysis Provided[7] |

| BLD Pharm | This compound | 2380-27-0 | C₁₉H₃₆O₃ | 312.49 | N/A |

| ChemicalBook | This compound | 2380-27-0 | C₁₉H₃₆O₃ | 312.49 | N/A |

Physicochemical Properties

This compound is a long-chain fatty acid methyl ester characterized by a ketone group at the C12 position. Its physical and chemical properties are summarized below.

Table 2: Physicochemical Data of this compound

| Property | Value | Reference(s) |

| CAS Number | 2380-27-0 | [1][4] |

| Molecular Formula | C₁₉H₃₆O₃ | [1][4] |

| Molecular Weight | 312.49 g/mol | [1][4] |

| Appearance | White to off-white solid or crystalline solid | [3] |

| Melting Point | 46-48 °C | [2][8] |

| Boiling Point | 178-180 °C at 0.8 mmHg | [2][8] |

| Solubility | Soluble in organic solvents such as ethanol, DMSO, and dimethylformamide (approx. 50 mg/mL).[3] Soluble in chloroform (B151607) and slightly soluble in methanol. | |

| Storage Temperature | -20°C (Freezer) | [1][3] |

| SMILES | CCCCCCC(=O)CCCCCCCCCCC(=O)OC | [1] |

| InChIKey | XVSPEBNRFAFNAV-UHFFFAOYSA-N | [1] |

Experimental Protocols

The following section details a common laboratory-scale synthesis of this compound, starting from the readily available 12-hydroxystearic acid.

Synthesis of this compound

This two-step synthesis involves the esterification of 12-hydroxystearic acid followed by the oxidation of the resulting methyl 12-hydroxystearate.

Step 1: Esterification of 12-Hydroxystearic Acid to Methyl 12-hydroxystearate

-

Materials:

-

12-Hydroxystearic acid (2 g)

-

10% Methanolic hydrochloric acid solution

-

Chloroform

-